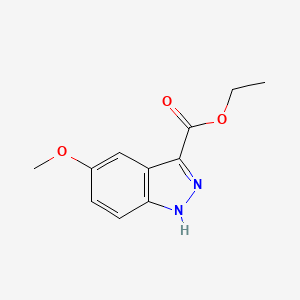

Ethyl 5-methoxy-1H-indazole-3-carboxylate

Description

Ethyl 5-methoxy-1H-indazole-3-carboxylate (CAS: 865887-16-7) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . It features a methoxy group at the 5-position of the indazole core and an ethyl ester at the 3-position. This compound is primarily utilized in research settings for drug discovery and structural studies, with a purity exceeding 98% . Its solubility in organic solvents (e.g., DMSO, ethanol) and stability under refrigeration (2–8°C) make it suitable for experimental workflows .

Properties

IUPAC Name |

ethyl 5-methoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-6-7(15-2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWBFXSJXLTAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653033 | |

| Record name | Ethyl 5-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865887-16-7 | |

| Record name | Ethyl 5-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-indazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylate ester can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.

Major Products Formed

Oxidation: Formation of 5-hydroxy-1H-indazole-3-carboxylate.

Reduction: Formation of ethyl 5-methoxy-1H-indazole-3-methanol.

Substitution: Formation of various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 5-methoxy-1H-indazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the indazole ring is critical for modulating biological activity and physicochemical properties. Key analogs include:

- Methoxy vs. This difference may explain the superior antiarthritic activity observed in methyl-substituted analogs (e.g., ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate) at low doses .

- Benzyloxy vs. Methoxy : The benzyloxy group introduces steric bulk and lipophilicity, which could improve binding to hydrophobic enzyme pockets but reduce solubility in aqueous media .

Ester Group Variations

The ester moiety at the 3-position influences metabolic stability and solubility:

- Ethyl vs. This property is advantageous in prodrug design .

N1-Substitution Effects

The N1 position of indazole derivatives is often modified to optimize pharmacological profiles:

Core Heterocycle Modifications

Replacing the indazole core with other heterocycles alters electronic properties:

| Compound Name | Core Structure | Key Differences |

|---|---|---|

| This compound | Indazole | Aromatic, two adjacent nitrogen atoms |

| Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | Pyrazole | One nitrogen atom; reduced aromaticity |

- Indazole vs.

Tables for Comparative Analysis

Table 2: Physicochemical Properties

| Property | Target Compound | Methyl 5-Methoxy Analog | 5-Benzyloxy Analog |

|---|---|---|---|

| Molecular Weight | 220.22 | 206.19 | 298.31 |

| Solubility (DMSO) | High | Moderate | Low |

| Metabolic Stability | Moderate | Low | High |

Biological Activity

Ethyl 5-methoxy-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. Its molecular formula is and it features an ethyl ester group at the carboxylic acid position, which is crucial for its biological activity.

Target Interactions:

The compound interacts with various enzymes and receptors, particularly:

- Cyclooxygenase (COX) Inhibition: It has been shown to inhibit COX-2, leading to reduced production of pro-inflammatory mediators.

- Kinase Inhibition: this compound targets multiple kinases, which may contribute to its anti-cancer properties by inhibiting cell growth and promoting apoptosis.

Biochemical Pathways:

The compound affects several key biochemical pathways:

- It modulates inflammatory pathways by inhibiting enzymes involved in the arachidonic acid cascade.

- It influences cell signaling pathways related to growth and apoptosis, making it a candidate for cancer therapy.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies indicate that it can reduce inflammation in various models by inhibiting COX enzymes and altering gene expression related to inflammatory responses.

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity against several human cancer cell lines, including:

- Lung Cancer (A549)

- Chronic Myeloid Leukemia (K562)

- Prostate Cancer (PC-3)

- Liver Cancer (Hep-G2)

In vitro studies using the MTT assay have shown that it can inhibit cell proliferation with IC50 values indicating effective concentrations for therapeutic use. For example, one study reported an IC50 value of 5.15 µM against K562 cells .

Pharmacokinetics

Absorption and Distribution:

this compound demonstrates good absorption characteristics typical of indazole derivatives. Its distribution within tissues is influenced by its interaction with transporters and binding proteins, which facilitate cellular uptake.

Stability and Degradation:

The compound remains stable under specific conditions, maintaining its biological activity over time. Laboratory studies have observed temporal changes in its effects, highlighting the importance of environmental factors on its efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.